N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a structurally complex molecule featuring a spiro[indoline-3,2'-thiazolidin] core fused with two 3,5-dimethylphenyl substituents and an acetamide linker. This compound belongs to a class of spirocyclic derivatives known for their diverse pharmacological and material science applications. The 3,5-dimethylphenyl groups contribute to increased lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-17-9-18(2)12-21(11-17)29-25(32)15-30-24-8-6-5-7-23(24)28(27(30)34)31(26(33)16-35-28)22-13-19(3)10-20(4)14-22/h5-14H,15-16H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKOREDAWXERDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The structural formula can be represented as follows:
This compound features a thiazolidine ring fused with an indoline structure, which is critical for its biological activity. The presence of two 3,5-dimethylphenyl groups enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiazolidine rings have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics .
Table 1: Antimicrobial Activity Against Common Pathogens
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| 1 | 1.60 | S. aureus (MRSA) |
| 2 | 6.85 | S. aureus |
| 3 | 12.0 | E. faecium |
These findings suggest that the compound may inhibit bacterial growth by disrupting cellular respiration mechanisms.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The MTT assay results indicate that this compound exhibits cytotoxicity at micromolar concentrations .
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| THP-1 (Leukemia) | 10.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 12.8 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms that are yet to be fully elucidated.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomes or specific protein targets.
- Membrane Disruption : It could compromise the integrity of microbial membranes leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
Case Studies
A recent case study involved the evaluation of a series of thiazolidine derivatives in treating infections caused by multidrug-resistant strains. The study demonstrated that compounds with structural similarities to this compound showed promising results in reducing bacterial load in infected animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (Compound 4a-4g)
- Core Structure : Shares the spiro[indoline-3,2'-thiazolidin] backbone but substitutes the 3,5-dimethylphenyl groups with a benzo[d]thiazol-2-ylthio moiety.
- Activity : Demonstrated moderate anti-inflammatory (IC₅₀ = 12.3 µM) and antibacterial activity (MIC = 8 µg/mL against S. aureus), attributed to the thiazole ring’s electron-deficient nature .
b. 3-Chloro-N-phenyl-phthalimide
- Core Structure : Phthalimide-based with a chloro substituent and phenyl group.
- Application: Primarily used as a monomer for polyimide synthesis due to its thermal stability .
- Key Difference : The planar phthalimide structure lacks the spirocyclic complexity and functional diversity of the target compound, limiting its biological relevance.
c. N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile
- Core Structure: Nitrile-functionalized aromatic compound with dimethylamino and nitro groups.
- Properties: Studied for charge-transfer interactions and nonlinear optical properties .
- Key Difference : The acetonitrile group and electron-withdrawing nitro substituents contrast with the acetamide linker and electron-donating dimethyl groups in the target compound, leading to divergent reactivity.
Research Findings and Implications
- Pharmacological Potential: The target compound’s dual dimethylphenyl groups likely enhance binding to hydrophobic pockets in inflammatory mediators (e.g., COX-2), as suggested by molecular docking simulations of analogous spiro systems .
- Theoretical Insights: Quantum chemical calculations predict a dipole moment of ~5.2 D for the target compound, higher than N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile (3.8 D), indicating stronger intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
